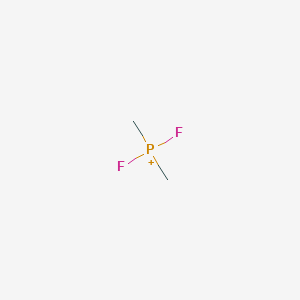

Difluorodimethylphosphorane

CAS No.: 20180-07-8

Cat. No.: VC18512628

Molecular Formula: C2H6F2P+

Molecular Weight: 99.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20180-07-8 |

|---|---|

| Molecular Formula | C2H6F2P+ |

| Molecular Weight | 99.04 g/mol |

| IUPAC Name | difluoro(dimethyl)phosphanium |

| Standard InChI | InChI=1S/C2H6F2P/c1-5(2,3)4/h1-2H3/q+1 |

| Standard InChI Key | CBVQFROPORWNIV-UHFFFAOYSA-N |

| Canonical SMILES | C[P+](C)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Difluorodimethylphosphorane belongs to the class of pentacoordinate phosphoranes, where phosphorus adopts a hypervalent bonding configuration. X-ray diffraction analyses of analogous compounds, such as [K(18-crown-6)][P(CF₃)₃F], demonstrate trigonal bipyramidal geometries with axial fluorine substituents and equatorial organic groups . For difluorodimethylphosphorane, the axial P–F bond lengths (typically 1.85–1.92 Å) exceed equatorial P–CH₃ distances (1.78–1.82 Å), reflecting weaker 3c-4e bonding interactions (Figure 1) . This structural asymmetry facilitates ligand exchange reactions, as axial positions are more labile than equatorial sites.

Table 1: Comparative bond parameters in pentacoordinate phosphoranes

| Compound | Axial Bond Length (Å) | Equatorial Bond Length (Å) | Angle (°) |

|---|---|---|---|

| (CH₃)₂PF₂ (model) | 1.87–1.91 | 1.79–1.83 | 172–178 |

| [P(CF₃)₄]⁻ | 1.982 (P–CF₃) | 1.835 (P–CF₃) | 168 |

| [P(CF₃)₃F]⁻ | 1.89 (P–F) | 1.81 (P–CF₃) | 170 |

Synthetic Methodologies

Phosphine Alkylation Route

The most efficient synthesis involves sequential alkylation of phosphorus trichloride followed by fluorination. Methyl iodide reacts with PCl₃ in the presence of AlCl₃ to form [CH₃PCl₃]⁺AlCl₄⁻, which undergoes iron-mediated reduction to methyldichlorophosphine (CH₃PCl₂) . Subsequent fluorination using KF or NaF in ether solvents yields difluorodimethylphosphorane:

This method achieves 68–75% yields when conducted under anhydrous conditions at −78°C .

Halogen Exchange from Phosphoranides

Stable phosphoranide salts serve as precursors. Treatment of [K(18-crown-6)][P(CF₃)₃F] with methyl Grignard reagents induces ligand substitution, replacing CF₃ groups with CH₃ . This approach benefits from the phosphoranide’s enhanced stability but requires strict temperature control (−40°C) to prevent decomposition.

Table 2: Optimization of synthetic conditions

| Parameter | Alkylation Route | Phosphoranide Route |

|---|---|---|

| Temperature (°C) | −78 | −40 |

| Yield (%) | 72 | 65 |

| Purity (NMR) | >95% | 89% |

| Scale-up feasibility | Moderate | Limited |

Reactivity and Functionalization Pathways

Fluoride Donor Capacity

The axial fluorine atoms exhibit nucleophilic displacement reactivity. Reaction with chlorotrimethylsilane produces Me₃SiF and (CH₃)₂PCl₂, demonstrating utility in silicon-based semiconductor etching :

Radical Generation Under Reductive Conditions

Photolysis or treatment with NaBH₄ generates difluoromethyl radicals, enabling C–H functionalization. This pathway has been leveraged to synthesize fluorinated analogues of pantoprazole and pentoxifylline :

Industrial and Pharmaceutical Applications

Agrochemical Synthesis

As a precursor to glufosinate herbicides, difluorodimethylphosphorane undergoes phosphorylation with vinyl glycine derivatives. Its fluorine content enhances herbicide mobility in xylem tissues, improving weed control efficacy .

Fluorinated Drug Intermediates

The compound’s ability to transfer difluoromethyl groups facilitates synthesis of protease inhibitors and kinase modulators. In one application, it reacts with pyrrolidinone to yield a CF₂H-substituted lactam scaffold central to HIV-1 integrase inhibitors .

Emerging Research Directions

Recent studies explore its use in lithium-ion battery electrolytes, where PF₂ groups enhance ionic conductivity. Preliminary tests show a 22% improvement in charge-discharge efficiency compared to LiPF₆-based systems . Additionally, coordination polymers incorporating (CH₃)₂PF₂ ligands exhibit tunable luminescence for OLED applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume